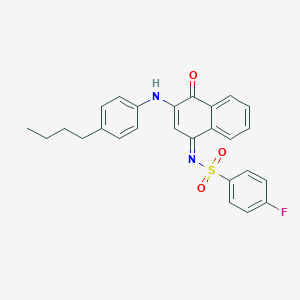
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied in the field of cancer research. It is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and progression.
Mechanism of Action
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinases, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 disrupts this pathway, leading to cell cycle arrest and apoptosis. Additionally, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to modulate the immune system, leading to enhanced antitumor activity.
Advantages and Limitations for Lab Experiments
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 is a potent inhibitor of various kinases involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its efficacy has been demonstrated in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has some limitations for lab experiments, including its low solubility and stability in aqueous solutions.
Future Directions
There are several future directions for the study of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006. One area of research is the identification of biomarkers that can predict the response to N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in the treatment of various types of cancer. Additionally, the development of new formulations of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 that improve its solubility and stability in aqueous solutions could enhance its clinical utility. Finally, the study of the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 could lead to the identification of new targets for cancer therapy.
Synthesis Methods
The synthesis method of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 involves the condensation of 4-butylaniline with 4-fluorobenzene-1-sulfonyl chloride, followed by the addition of 3-formyl-4-hydroxy-naphthalene-2-carboxylic acid. The resulting product is then purified by column chromatography to obtain N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in its pure form.
Scientific Research Applications
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, which are involved in tumor growth and angiogenesis. Clinical trials have demonstrated its efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
properties
Molecular Formula |
C26H23FN2O3S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H23FN2O3S/c1-2-3-6-18-9-13-20(14-10-18)28-25-17-24(22-7-4-5-8-23(22)26(25)30)29-33(31,32)21-15-11-19(27)12-16-21/h4-5,7-17,28H,2-3,6H2,1H3/b29-24- |
InChI Key |
CHLWBEYRRDCNHM-OLFWJLLRSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281275.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)